![molecular formula C8H6N3NaO3 B2424144 Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-13-2](/img/structure/B2424144.png)
Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Description
“Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H6N3NaO3 . It is a derivative of triazole, a class of heterocyclic compounds that are cyclic compounds with at least two different elements in the ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
- Clinical Applications : Researchers explore its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
- Functional Materials : Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has applications in material science. Its unique structure may contribute to novel materials with specific properties .
- Triazolo Derivatives : Triazolo derivatives, including this compound, exhibit antibacterial activity. Researchers investigate their potential as antimicrobial agents .
- 6-Alkoxy-3-Aryl-Triazolo Derivatives : A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, including Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, shows potent antiproliferative activity against cancer cells .
- Microwave-Mediated Synthesis : Researchers have developed a catalyst-free, eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides. This method demonstrates broad substrate scope and good functional group tolerance .
- Fused Heterocyclic Compounds : Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate belongs to the class of fused heterocyclic compounds. These compounds play a crucial role in medicinal and pharmaceutical chemistry .
Medicinal Chemistry and Drug Discovery
Material Sciences
Antibacterial Properties
Antitumor Activities
Organic Synthesis
Heterocyclic Chemistry
properties
IUPAC Name |
sodium;6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZXQHKQGJBQZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NN=C2C(=O)[O-])C=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
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